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molecular formula C14H18ClFN2O B8679532 4-(4-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride

4-(4-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride

Cat. No. B8679532
M. Wt: 284.75 g/mol
InChI Key: LRGNCHKUJIWUGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09127005B2

Procedure details

To 3.5 g (3.5 mmol) of 4-(4-fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride was added EtOAc and 10% aqueous NaOH until dissolution occurred. The layers were separated and the aqueous layer was further extracted with ethyl acetate and DCM. The combined organic layers were dried over MgSO4 and filtered. The solvents were removed under reduced pressure to give 2.75 g (90%) of 4-(4-fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one as a foamy white solid: 1HNMR (400 MHz, DMSO-d6) δ ppm 7.73 (s, 1H), 7.29 (d, 1H, J=8.4 Hz), 7.28 (d, 1H, J=8.4 Hz), 7.16-7.11 (m, 2H), 3.53 (dd, 1H, J=10.4 and 7.8), 3.37-3.26 (m, 4H), 3.05-3.01 (m, 1H), 2.73-2.67 (m, 1H), 2.64-2.59 (m, 1H), 2.32-2.26 (m, 3H), and 1.52-1.43 (m, 1H); LCMS m/z: 249.2 (M+H)+.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[C:13]3([CH2:18][CH2:17][NH:16][CH2:15][CH2:14]3)[C:12](=[O:19])[NH:11][CH2:10]2)=[CH:5][CH:4]=1.[OH-].[Na+]>CCOC(C)=O>[F:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[C:13]3([CH2:14][CH2:15][NH:16][CH2:17][CH2:18]3)[C:12](=[O:19])[NH:11][CH2:10]2)=[CH:5][CH:4]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
Cl.FC1=CC=C(C=C1)C1CNC(C12CCNCC2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
until dissolution
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was further extracted with ethyl acetate and DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1CNC(C12CCNCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.75 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 316.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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